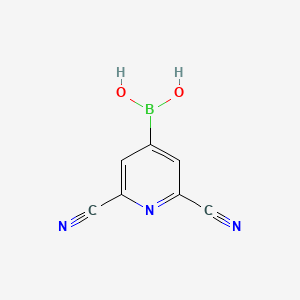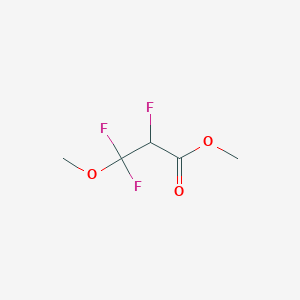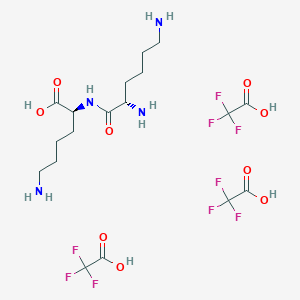
2,6-Dicyanopyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyanopyridine-4-boronic acid, commonly known as DCPB, is an organic compound with a wide range of applications in scientific research. DCPB belongs to the family of boronic acids, which are organic compounds with a boron atom attached to a carboxylic acid group. The boron atom acts as a Lewis acid, which can form complexes with Lewis bases such as amines and alcohols. This property makes DCPB a useful reagent in organic synthesis, as it can be used to form boronic esters, which are useful intermediates in organic synthesis. DCPB is also used in the synthesis of biologically active compounds, such as pharmaceuticals, and has been found to have interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Applications in Organic Electronics and Sensing
Organic Light-Emitting Diodes (OLEDs)
Boronic acid-based materials, including derivatives of DCPBA, have emerged as promising candidates for use in OLEDs. These compounds have been shown to significantly improve the performance and efficiency of OLEDs, which are crucial for developing more sustainable and energy-efficient electronic displays and lighting solutions (Squeo & Pasini, 2020).
Sensors
Boronic acids possess the unique ability to bind to various analytes, making them ideal for use in chemical sensors. This property is particularly useful for developing sensors with high specificity and sensitivity for detecting sugars, pH changes, and other important biological and environmental markers. DCPBA's structural features could be tailored to enhance these interactions, leading to the creation of more effective sensing technologies (Bian et al., 2019).
Therapeutic Applications
Drug Discovery
The integration of boronic acids into drug molecules has led to the development of novel therapeutics with improved potency and pharmacokinetic profiles. DCPBA, with its boronic acid moiety, could potentially be incorporated into new drugs to enhance their efficacy and selectivity, especially in the realm of anticancer and antiviral medications (Plescia & Moitessier, 2020).
Antifungal Agents
Boron-containing compounds, including DCPBA derivatives, have shown significant antifungal activity. This opens up avenues for developing new antifungal drugs that can address the growing problem of fungal resistance to existing treatments. The unique mechanism of action of boron-containing molecules could lead to more effective and less toxic antifungal therapies (Arvanitis, Rook, & Macreadie, 2020).
Material Science and Environmental Applications
Water Treatment
Boronic acids play a crucial role in water treatment technologies, especially in the removal of boron and other contaminants from water sources. DCPBA, due to its boronic acid functional group, could be involved in developing new materials and methods for more efficient and environmentally friendly water purification processes (Tu, Nghiem, & Chivas, 2010).
Wirkmechanismus
Target of Action
The primary target of 2,6-Dicyanopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the action of this compound is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign . .
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic synthesis . This reaction involves the transmetalation of a boron atom from the boronic acid to a metal catalyst, forming a new carbon-carbon bond .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling .
Eigenschaften
IUPAC Name |
(2,6-dicyanopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLTWHPZZRADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)





